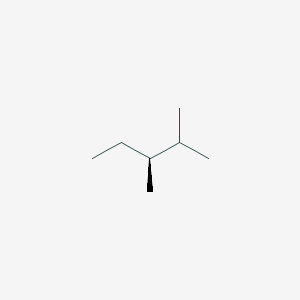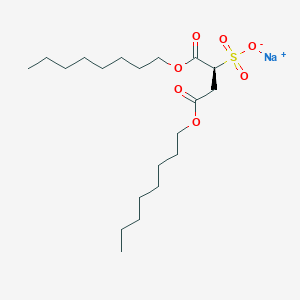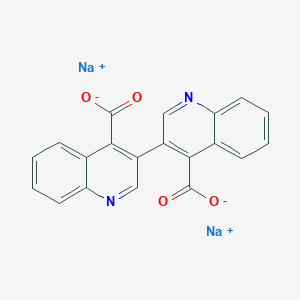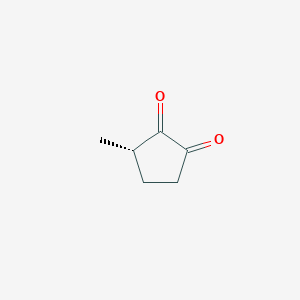![molecular formula C12H22O2 B8253493 [(2S)-2-ethylhexyl] 2-methylprop-2-enoate](/img/structure/B8253493.png)
[(2S)-2-ethylhexyl] 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2S)-2-ethylhexyl] 2-methylprop-2-enoate is an organic compound that belongs to the family of methacrylate esters. These esters are widely used in the production of polymers and plastics due to their ability to form durable and transparent materials. This compound is particularly valued for its applications in surface coatings, adhesives, and as a building block for various copolymers.
准备方法
Synthetic Routes and Reaction Conditions
[(2S)-2-ethylhexyl] 2-methylprop-2-enoate can be synthesized through the esterification of methacrylic acid with (S)-2-ethylhexanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Methacrylic acid+(S)-2-ethylhexanol→Methacrylic acid (S)-2-ethylhexyl ester+Water
Industrial Production Methods
Industrial production of methacrylic acid esters, including methacrylic acid (S)-2-ethylhexyl ester, often involves the use of continuous reactors to ensure high efficiency and yield. The process may include steps such as distillation to purify the ester and remove any unreacted starting materials or by-products .
化学反应分析
Types of Reactions
[(2S)-2-ethylhexyl] 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: This ester can polymerize to form poly(methacrylic acid (S)-2-ethylhexyl ester), which is used in coatings and adhesives.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze back to methacrylic acid and (S)-2-ethylhexanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as titanium alkoxides or sodium methoxide are used
Major Products Formed
Polymerization: Poly(methacrylic acid (S)-2-ethylhexyl ester)
Hydrolysis: Methacrylic acid and (S)-2-ethylhexanol
Transesterification: Various methacrylate esters depending on the alcohol used.
科学研究应用
[(2S)-2-ethylhexyl] 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers and as a reagent in organic synthesis.
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Employed in the formulation of dental materials and bone cements.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants
作用机制
The mechanism by which methacrylic acid (S)-2-ethylhexyl ester exerts its effects is primarily through its ability to polymerize and form cross-linked networks. This polymerization process involves the formation of free radicals, which initiate the reaction and propagate through the monomer units, creating long polymer chains. The resulting polymers exhibit enhanced mechanical properties, chemical resistance, and durability .
相似化合物的比较
Similar Compounds
- Methyl methacrylate (MMA)
- Ethyl methacrylate (EMA)
- Butyl methacrylate (BMA)
Uniqueness
[(2S)-2-ethylhexyl] 2-methylprop-2-enoate is unique due to its specific ester group, which imparts distinct properties such as improved flexibility and adhesion compared to other methacrylate esters. This makes it particularly suitable for applications requiring high-performance materials with enhanced mechanical properties .
属性
IUPAC Name |
[(2S)-2-ethylhexyl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-5-7-8-11(6-2)9-14-12(13)10(3)4/h11H,3,5-9H2,1-2,4H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQMWEYDKDCEHT-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC)COC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
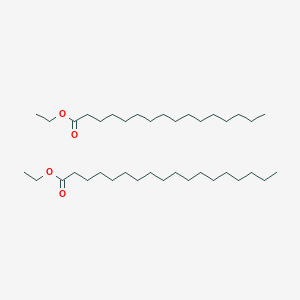
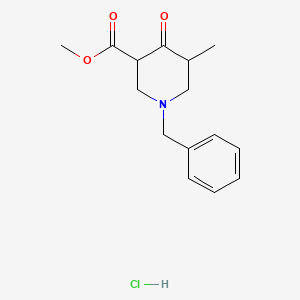
![[(3R,6R)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (Z)-octadec-9-enoate](/img/structure/B8253451.png)
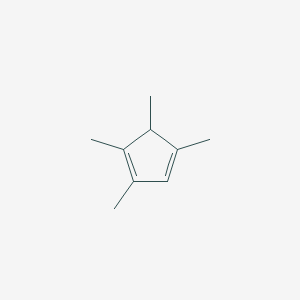
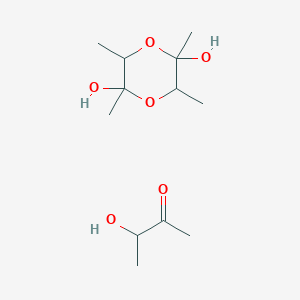
![Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride](/img/structure/B8253461.png)
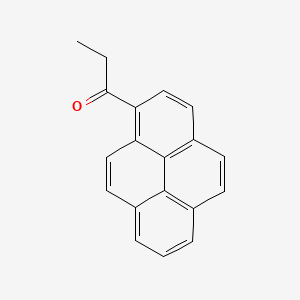
![[(E)-hex-3-en-3-yl]phosphonic acid](/img/structure/B8253466.png)
![[(2S)-1-phosphonopropan-2-yl]phosphonic acid](/img/structure/B8253474.png)
![4-[(3S)-dodecan-3-yl]benzenesulfonic acid](/img/structure/B8253482.png)
